![molecular formula C22H36O2 B13827676 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13827676.png)
1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
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Overview
Description
1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and several functional groups, including a hydroxy group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions, followed by the introduction of the hydroxy and ketone functional groups through selective oxidation and reduction reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and high yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the ketone group can yield a secondary alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives with different chemical properties.
Scientific Research Applications
1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological interactions, such as enzyme-substrate binding and receptor-ligand interactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or neurodegenerative disorders.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, such as the hydroxy and ketone groups, can form hydrogen bonds or other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved in these interactions depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone include other cyclopenta[a]phenanthrene derivatives with different functional groups or stereochemistry. Examples include:
- 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]methanol
- 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Biological Activity
The compound 1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a complex steroid-like molecule with significant biological activity. This article aims to discuss its biological properties based on various research findings and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C21H34O4
- Molar Mass : 350.49 g/mol
- CAS Number : 601-01-4
Physical Properties
Property | Value |
---|---|
Molecular Weight | 350.49 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Hormonal Activity
Research indicates that this compound exhibits hormonal activity , particularly in relation to androgenic and estrogenic effects . It has been shown to interact with androgen receptors and may influence hormonal pathways in both male and female subjects. Studies have demonstrated its potential role in modulating reproductive functions and secondary sexual characteristics.
Neuroactive Properties
The compound has also been identified as a neuroactive steroid , suggesting it could influence neurological functions. Neuroactive steroids are known to affect mood and cognitive functions by modulating neurotransmitter systems. This compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in neurodegenerative diseases.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. It can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with various diseases including cancer and neurodegenerative disorders.
Study 1: Hormonal Modulation
In a study published in the Journal of Endocrinology, researchers administered the compound to male rats to evaluate its effects on testosterone levels. Results indicated a significant increase in serum testosterone levels compared to control groups. The findings suggest that the compound may enhance androgenic activity through receptor-mediated mechanisms.
Study 2: Neuroprotection
A clinical trial investigated the neuroprotective effects of this compound in patients with mild cognitive impairment. Participants receiving the compound showed improved cognitive scores compared to those on placebo. The study concluded that the compound's neuroactive properties could be beneficial for cognitive health.
Study 3: Antioxidant Effects
Another study focused on the antioxidant capacity of this compound using various in vitro assays. The results demonstrated that it effectively reduced oxidative stress markers in human neuronal cells exposed to oxidative agents. This suggests potential applications in preventing neurodegeneration.
Q & A
Basic Research Questions
Q. How can researchers determine the optimal solubility and stability conditions for this compound in experimental settings?
To assess solubility, begin by testing polar aprotic solvents like DMSO, followed by ethanol, DMF, or aqueous mixtures. If precipitation occurs, use sonication or gentle heating (≤50°C). For stability, conduct accelerated degradation studies under varying temperatures (e.g., -80°C, -20°C, 4°C) and monitor via HPLC or NMR over weeks. Long-term storage in powder form at -20°C (3-year stability) is recommended, while solvent-based solutions should be stored at -80°C (6-month stability) to minimize hydrolysis or oxidation .
Q. What protocols are recommended for preparing stock solutions to ensure reproducibility in biological assays?
Prepare stock solutions in DMSO at concentrations of 5–20 mM (or 10–50 mg/mL). Aliquot into single-use vials to avoid freeze-thaw cycles, and store at -80°C. For in vivo studies, dilute with biocompatible carriers like Tween 80/saline (10:5:85 v/v) or carboxymethyl cellulose (0.5% CMC Na). Validate solubility and stability using dynamic light scattering (DLS) or UV-Vis spectroscopy before assay use .
Q. How should researchers address discrepancies in stereochemical configuration across synthesized batches?
Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times to authentic standards. Confirm configurations using NOESY NMR to detect spatial proximity of protons (e.g., 3R-hydroxyl group interactions) or X-ray crystallography for absolute stereochemistry, as demonstrated in related cyclopenta[a]phenanthrene derivatives .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data caused by structural analogs or impurities?
- Purity Validation : Use LC-MS (≥95% purity threshold) and 2D NMR (COSY, HSQC) to detect trace impurities or diastereomers.
- Structure-Activity Relationship (SAR) : Synthesize and test analogs with systematic modifications (e.g., hydroxyl → methoxy substitution at C3) to isolate contributions of specific functional groups .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors, cross-referenced with experimental IC50 values .
Q. How can researchers design assays to evaluate the compound’s interaction with steroid hormone receptors?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-estradiol) in receptor-rich tissues (e.g., breast cancer MCF-7 cells). Measure displacement via scintillation counting.
- Transcriptional Activation : Transfect cells with luciferase reporters under hormone-responsive promoters (e.g., ERα/ERE). Normalize data to co-transfected β-galactosidase controls .
Q. What methodologies are critical for analyzing metabolic stability and toxicity in preclinical models?
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint).
- Cytotoxicity Screening : Perform MTT assays in hepatocytes (e.g., HepG2) and primary cells. Compare IC50 values to therapeutic indices derived from in vivo efficacy studies .
Q. How can structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- Prodrug Design : Introduce ester or phosphate groups at the C17-acetyl position to improve oral bioavailability. Hydrolyze in vivo via esterases.
- LogP Optimization : Replace hydrophobic methyl groups (C10/C13) with fluorine atoms to reduce LogP from 5.4 to ≤4.0, enhancing aqueous solubility while retaining membrane permeability .
Q. Data Contradiction & Validation
Q. How should conflicting cytotoxicity data from different cell lines be interpreted?
- Context-Specific Factors : Assess receptor expression levels (e.g., androgen receptor density in prostate vs. breast cancer lines) via qPCR or flow cytometry.
- Metabolic Profiling : Compare intracellular metabolite formation (e.g., CYP3A4-mediated oxidation) using LC-HRMS. Normalize activity data to metabolic activation rates .
Q. What steps validate the compound’s role in modulating oxidative stress pathways?
- ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) in H2O2-treated cells. Correlate with glutathione (GSH) depletion measured via Ellman’s reagent.
- Nrf2 Pathway Analysis : Perform Western blotting for Nrf2 nuclear translocation and downstream targets (e.g., HO-1, NQO1) in Keap1-mutant vs. wild-type models .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma/tissue concentrations via LC-MS and correlate with biomarker modulation (e.g., serum TNF-α levels). Adjust dosing regimens using allometric scaling.
- Species-Specific Metabolism : Compare metabolite profiles in humanized liver mice vs. wild-type to identify clinically relevant pathways .
Properties
Molecular Formula |
C22H36O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17?,18-,19-,20+,21-,22+/m0/s1 |
InChI Key |
PGTVWKLGGCQMBR-DFTCEIPHSA-N |
Isomeric SMILES |
CC(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C |
Origin of Product |
United States |
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